molecular formula C20H22N6O2 B11429930 5-amino-N-(2-ethylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-ethylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11429930
M. Wt: 378.4 g/mol
InChI Key: IKDNOGUPVIZGKI-UHFFFAOYSA-N
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Description

5-AMINO-N-(2-ETHYLPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(2-ETHYLPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the amino group via nucleophilic substitution.
  • Attachment of the ethylphenyl and methylphenyl groups through coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-(2-ETHYLPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(2-ETHYLPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Carboxamide Derivatives: Compounds with the carboxamide functional group, known for their pharmacological properties.

    Amino-Substituted Compounds: Molecules with amino groups that contribute to their reactivity and biological activity.

Uniqueness

5-AMINO-N-(2-ETHYLPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

5-amino-N-(2-ethylphenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-3-14-8-4-5-10-16(14)23-20(28)18-19(21)26(25-24-18)12-17(27)22-15-9-6-7-13(2)11-15/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

IKDNOGUPVIZGKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC(=C3)C)N

Origin of Product

United States

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